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(+/-)7(8)-EpDPA

sEH metabolism lipid mediator stability enzyme kinetics

(±)7(8)-EpDPA (CAS 895127‑66‑9) is a racemic epoxide derivative of docosahexaenoic acid (DHA) generated through cytochrome P450 (CYP450) epoxygenase activity. As a member of the ω‑3 oxylipin family, it acts as a short‑lived lipid signaling molecule and serves as a substrate for soluble epoxide hydrolase (sEH), which converts it to the corresponding diol.

Molecular Formula C22H32O3
Molecular Weight 344.5
CAS No. 895127-66-9
Cat. No. B586812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)7(8)-EpDPA
CAS895127-66-9
Synonyms(±)7,8-EDP; (±)7,8-EpDPE; (±)7,8-epoxy DPA; (±)7,8-epoxy Docosapentaenoic Acid
Molecular FormulaC22H32O3
Molecular Weight344.5
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC1C(O1)CC=CCCC(=O)O
InChIInChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12-15,20-21H,2,5,8,11,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1
InChIKeyOHYKIJBTVXMLKX-JYFGGXQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)7(8)-EpDPA (CAS 895127-66-9) – A DHA‑Derived CYP450 Epoxide with Distinct Regioisomeric Properties for Lipid Mediator Research and Procurement


(±)7(8)-EpDPA (CAS 895127‑66‑9) is a racemic epoxide derivative of docosahexaenoic acid (DHA) generated through cytochrome P450 (CYP450) epoxygenase activity . As a member of the ω‑3 oxylipin family, it acts as a short‑lived lipid signaling molecule and serves as a substrate for soluble epoxide hydrolase (sEH), which converts it to the corresponding diol [1]. The compound is naturally present in plasma and neural tissues and is known to modulate receptor and channel activities involved in vasodilation, angiogenesis, and inflammatory responses [2].

Regioisomeric oxylipin standard for DHA epoxide pathway studies
Soluble epoxide hydrolase (sEH) substrate with distinct kinetic profile
Endogenously detectable lipid mediator in plasma and neural tissues
CYP2C19/CYP3A4 epoxygenase pathway marker

Why (±)7(8)-EpDPA Cannot Be Replaced by Other EpDPA Regioisomers in Experimental Settings


The EpDPA family comprises multiple regioisomers (e.g., 7(8)-, 10(11)-, 13(14)-, 16(17)-, and 19(20)-EpDPA) that differ only in the position of the epoxide moiety. Despite their structural similarity, these regioisomers exhibit distinct enzyme kinetics, biological potencies, and metabolic stability profiles . Simple substitution among EpDPA regioisomers without consideration of their individual sEH substrate affinities or CYP‑dependent generation can lead to irreproducible results and misinterpretation of lipid mediator pathways. The following quantitative evidence demonstrates that (±)7(8)-EpDPA occupies a unique position within this family that cannot be replicated by its closest analogs [1].

sEH substrate affinity differs substantially across EpDPA regioisomers, which may shift metabolic stability and epoxide half‑life in experimental systems.

CYP epoxygenase profiles are regioisomer‑specific; the narrower isoform panel for 7(8)-EpDPA limits direct interchange in biosynthetic pathway studies.

Endogenous detection frequency and dietary response are not uniform among EpDPA regioisomers, introducing risk of irreproducible biomarker signals if the wrong isomer is used.

Quantitative Differentiation Evidence for (±)7(8)-EpDPA vs. Closest EpDPA Regioisomers


sEH Substrate Affinity: (±)7(8)-EpDPA Exhibits a 3‑Fold Higher Km Than 10(11)-EpDPA and a 5‑Fold Higher Km Than 13(14)-EpDPA

In studies measuring the Michaelis–Menten constant (Km) for soluble epoxide hydrolase (sEH), (±)7(8)-EpDPA displays a Km of 15 µM [1]. In contrast, the 10(11)-regioisomer (±)10(11)-EpDPA shows a significantly lower Km of 5.1 µM , while the 13(14)-regioisomer exhibits an even lower Km of 3.2 µM [2]. This 3‑ to 5‑fold difference in substrate affinity translates directly to slower in vitro and in vivo hydrolysis of the 7(8)-epoxide relative to its more labile counterparts.

sEH Substrate Affinity
Head‑to‑head
Km 15 µM vs. 5.1 µM (10(11)-EpDPA) and 3.2 µM (13(14)-EpDPA)
Lower sEH affinity supports sustained exposure study design
Cross‑study comparison; confirm with in‑house assay
sEH metabolism lipid mediator stability enzyme kinetics

CYP450 Enzyme Profile: (±)7(8)-EpDPA Is Generated by a Subset of CYP Isoforms Distinct from Those Producing 19,20-EpDPA

The generation of (±)7(8)-EpDPA is catalyzed by a specific subset of cytochrome P450 enzymes. Literature surveys indicate that CYP1A2, CYP2C9, CYP2C19, CYP2J2, and CYP3A4 are responsible for its biosynthesis [1]. In contrast, the 19,20-EpDPA regioisomer is generated by a broader panel that additionally includes CYP1A1, CYP2C8, CYP2C11, CYP2C18, CYP2D6, and CYP2E1 [1]. This narrower enzyme requirement implies that (±)7(8)-EpDPA levels may be differentially modulated under conditions that alter the expression or activity of the CYP2C19–CYP3A4 axis.

CYP Epoxygenase Profile
Class‑level
5 isoforms (CYP1A2, 2C9, 2C19, 2J2, 3A4) vs. 11 for 19,20-EpDPA
Narrower CYP pathway context; potential marker for CYP2C19/3A4 axis
Compiled from literature; verify in specific cell systems
CYP450 metabolism epoxygenase selectivity oxylipin biosynthesis

Endogenous Distribution: (±)7(8)-EpDPA Is Detectable in Plasma and Neural Tissues and Responds to Dietary ω‑3 Supplementation

While many EpDPA regioisomers are below the limit of detection in standard lipidomics profiling [1], (±)7(8)-EpDPA is consistently identified as naturally occurring in human and rodent plasma, as well as in brain and spinal cord tissues . Moreover, its tissue and plasma levels are reported to increase following dietary supplementation with ω‑3 fatty acids [2]. This distinguishes it from regioisomers such as 4,5-EpDPA and 16,17-EpDPA, which often fall below detection thresholds in similar experimental paradigms [1].

Endogenous Detection
Reported
Detectable in plasma, brain, spinal cord; responsive to ω‑3 supplementation
Higher detectability may support biomarker study design
Other regioisomers often below detection limit in similar panels
lipidomics dietary intervention neuroinflammation

Purity Specification: (±)7(8)-EpDPA Is Supplied at ≥95% Purity, a Critical Quality Metric for Reproducible Bioactivity Studies

The commercial standard for (±)7(8)-EpDPA is supplied at a purity of ≥95%, as determined by chromatographic methods . This level of purity is comparable to that of other EpDPA regioisomers from the same vendors [1]. However, the relative impurity profiles can differ; for example, minor contamination with the more sEH‑labile 10(11)- or 13(14)-epoxides could artificially lower the observed metabolic stability of a 7(8)-EpDPA preparation. The documented purity of the 7(8)-regioisomer therefore ensures that experimental outcomes reflect the intrinsic properties of the target compound rather than those of trace impurities.

Chemical Purity
Specification review
≥95%
Minimizes co‑eluting isomer interference
Verify lot‑specific CoA for impurity profile
lipid standard purity analytical chemistry QC/QA

High‑Impact Application Scenarios for (±)7(8)-EpDPA in Lipid Mediator Research


Investigating sEH‑Dependent Regulation of DHA‑Derived Oxylipins

Due to its relatively high Km for sEH (15 µM), (±)7(8)-EpDPA serves as a more stable probe for studying sEH activity in cellular and in vivo models compared to the rapidly hydrolyzed 10(11)- and 13(14)-regioisomers. Researchers can use this compound to assess the impact of sEH inhibitors on the accumulation of longer‑lived epoxides and to dissect the downstream signaling pathways that depend on epoxide‑to‑diol conversion [1].

Dietary ω‑3 Intervention Studies and Biomarker Validation

Because (±)7(8)-EpDPA is endogenously detectable in plasma and neural tissues and increases with ω‑3 supplementation, it is a prime candidate for inclusion in targeted lipidomics panels aimed at monitoring dietary intervention efficacy or disease‑associated changes in CYP450 epoxygenase pathways. Its detectability advantage over other EpDPA regioisomers reduces the need for complex sample enrichment and improves the statistical power of population‑level studies .

Mechanistic Studies of CYP2C19‑ and CYP3A4‑Mediated Epoxygenation

The relatively narrow CYP enzyme profile responsible for generating (±)7(8)-EpDPA (CYP1A2, 2C9, 2C19, 2J2, 3A4) makes this compound a valuable tool for experiments that aim to isolate the contribution of the CYP2C19–CYP3A4 epoxygenase axis. When compared with 19,20-EpDPA (which is generated by a much broader array of CYPs), (±)7(8)-EpDPA can help differentiate the functional roles of individual CYP isoforms in health and disease [2].

Method Development and Quality Control for Oxylipin LC‑MS/MS Analysis

As a well‑characterized, high‑purity standard (≥95%), (±)7(8)-EpDPA is suitable for use as a calibration and quality control standard in liquid chromatography–tandem mass spectrometry methods designed to quantify DHA‑derived oxylipins. Its distinct retention time and mass spectrometric signature enable accurate quantification and facilitate the differentiation of co‑eluting EpDPA regioisomers [3].

Application
Selection Property
Validation Focus
sEH-dependent oxylipin regulation studies
Relatively lower sEH substrate affinity context
Epoxide stability and sEH inhibitor response
Dietary ω‑3 biomarker studies
Endogenous detectability in key matrices
Quantification in targeted lipidomics panels
CYP2C19/CYP3A4 pathway mechanistic studies
Restricted CYP isoform panel
Differentiating CYP epoxygenase contributions
LC‑MS/MS oxylipin method development
High-purity standard with distinct retention
Calibration and co‑elution isomer resolution

Technical Documentation Hub

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39 linked technical documents
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